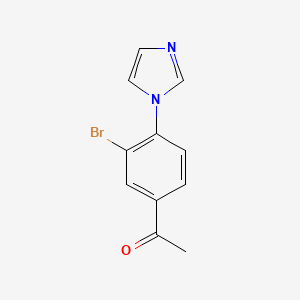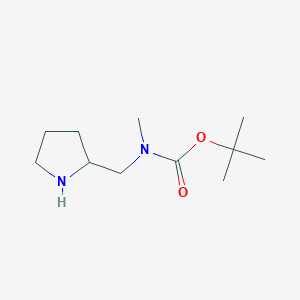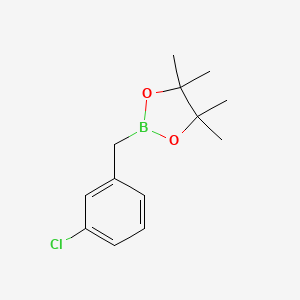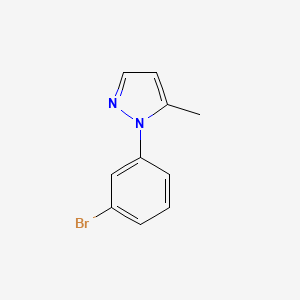
3'-Bromo-4'-(1-imidazolyl)acetophenone
Overview
Description
3’-Bromo-4’-(1-imidazolyl)acetophenone is a chemical compound with the CAS Number: 1141669-55-7 . It has a molecular weight of 265.11 and its IUPAC name is 1-[3-bromo-4-(1H-imidazol-1-yl)phenyl]ethanone . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3’-Bromo-4’-(1-imidazolyl)acetophenone is 1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
3’-Bromo-4’-(1-imidazolyl)acetophenone is a white to yellow solid . Its storage temperature is +4°C . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results .Scientific Research Applications
Synthesis of N-Substituted Imidazoles
3'-Bromo-4'-(1-imidazolyl)acetophenone serves as a critical intermediate in the synthesis of N-substituted imidazoles, a class of compounds with significant pharmaceutical and chemical properties. A study by Adib et al. (2009) demonstrated a one-pot, four-component synthesis method that efficiently produces functionalized imidazoles by heating a mixture that includes a 2-bromoacetophenone derivative under solvent-free conditions, resulting in good to excellent yields. This method emphasizes the compound's utility in creating imidazole derivatives that are pivotal in medicinal chemistry due to their biological activities (Adib et al., 2009).
Continuous Production of NS5A Inhibitors
Another significant application involves the continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones, as detailed by Carneiro et al. (2015). This process is crucial for the production of NS5A inhibitors, such as Daclatasvir, used in hepatitis C treatment. The methodology leverages high-temperature and high-pressure conditions to convert α-bromoacetophenone and carboxylic acids into α-acyloxy ketones, which are then condensed into the desired imidazole. This method represents an advancement in chemical synthesis, offering a more sustainable and efficient approach to producing medically significant compounds (Carneiro et al., 2015).
Catalyst in the Synthesis of β-Acetamido Ketones
Zare et al. (2012) explored the use of 3'-Bromo-4'-(1-imidazolyl)acetophenone as a catalyst in the synthesis of β-acetamido ketones through a one-pot multi-component reaction. This synthesis process is noteworthy for its efficiency, mild reaction conditions, and the environmentally friendly nature of the catalyst used. The produced β-acetamido ketones are valuable in various chemical syntheses and pharmaceutical applications, highlighting the compound's versatility as a catalyst (Zare et al., 2012).
Computational Studies on Chemical Reactions
Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and derivatives of 2-bromoacetophenone, including 3'-Bromo-4'-(1-imidazolyl)acetophenone. Their research utilized Density Functional Theory (DFT) calculations to explore the mechanistic aspects of these reactions. This study provides valuable insights into the electronic structure and reactivity of these compounds, contributing to the understanding of their behavior in various chemical contexts (Erdogan & Erdoğan, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCHZUPKBMZDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700186 | |
| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-(1-imidazolyl)acetophenone | |
CAS RN |
1141669-55-7 | |
| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)





![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
